(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Overview
Description
“(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid” is a chemical compound with the CAS Number: 62214-19-1 . It has a molecular weight of 200.22 . The IUPAC name for this compound is (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O3S/c1-3-4 (2-5 (10)11)6 (12)9-7 (13)8-3/h2H2,1H3, (H,10,11) (H2,8,9,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 200.22 .Scientific Research Applications
Synthesis and Molecular Docking
A study described the synthesis of novel compounds using mercapto succinic acid, which relates to (2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. These compounds were evaluated for anti-inflammatory activity and underwent molecular docking studies to assess binding affinity (Nikalje, Hirani, & Nawle, 2015).
Synthesis of Polysubstituted Imidazothiazoles
Research focused on synthesizing polysubstituted imidazothiazoles using a direct reaction involving a related compound. This process highlights the chemical versatility and potential for creating diverse molecular structures (Faty, Gaafar, & Youssef, 2015).
Penicillin Reactions
A study from 1978 explored the reactions of compounds related to penicillins, utilizing a derivative that is structurally similar to the chemical of interest. This research provides insights into the pharmaceutical applications and the synthesis of complex organic compounds (Baker, Pant, & Stoodley, 1978).
Design of Antibacterial Agents
The synthesis of thiazolidin-4-ones based on a chemically related acid was investigated. This study is significant for its potential applications in designing new antibacterial agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Synthesis and Antimicrobial Activity
Research was conducted on synthesizing novel benzimidazole derivatives starting from a compound similar to this compound. The synthesized compounds were characterized and evaluated for their antimicrobial activity (Zaheeruddin, 2012).
Properties
IUPAC Name |
2-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXWQMNKBWSOSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.